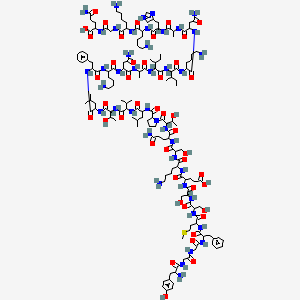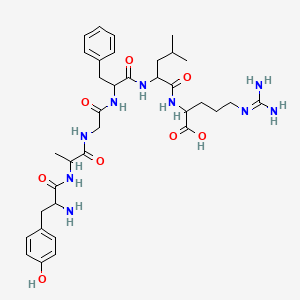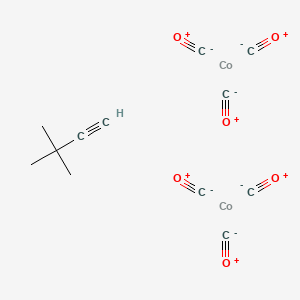
(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl
Overview
Description
(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl is a useful research compound. Its molecular formula is C12H10Co2O6 and its molecular weight is 368.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development : This compound has shown potential in biomedical research, especially in anticancer drug development. Its biological properties are influenced by the nature of the ligands and the presence of the metal center (Ott, Kircher, Dembinski, & Gust, 2008).
Synthetic Chemistry Applications : The complex plays a role in the Pauson-Khand reaction, a synthetic method used to create cyclopentenones. This process is important for constructing complex molecular structures in organic synthesis (Balsells, Moyano, Riera, & Pericàs, 1999); (Krafft, Hirosawa, & Bonaga, 1999).
Chiral Cyclopentadiene-Mediated Approach : It is used to generate chiral cyclopentadienyl (tricarbonyl)molybdenum anions, leading to diastereomeric heterobimetallic complexes. This has implications in asymmetric synthesis (Rios, Paredes, Pericàs, & Moyano, 2005).
Catalysis and Reaction Mechanisms : The compound is involved in various reaction mechanisms like aminocarbonylation and cyclizations, contributing to advancements in catalytic processes and understanding reaction pathways (Melikyan, Mineif, Vostrowsky, & Bestmann, 1991); (Kireev, Smit, Ugrak, & Nefedov, 1991).
Structural and Spectroscopic Studies : This complex has been a subject of NMR studies to determine the stereochemistry of reaction products, which is crucial in the field of structural chemistry (Pedrero & Nicholas, 1990).
Synthesis of Polycyclic Compounds : It's used in the synthesis of polycyclic compounds, demonstrating the versatility of this compound in complex organic syntheses (Gybin, Smit, Shashkov, Strychkov, Kyz'mina, Mikaelian, Caple, & Swanson, 1986).
Living Polymerization : It has a role in the living polymerization of certain dienes, contributing to the field of polymer chemistry (Sóvágó, Newton, Mushina, & Ungváry, 1996).
properties
IUPAC Name |
carbon monoxide;cobalt;3,3-dimethylbut-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCVAZZKJPVOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Co2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-1-butyne)dicobalt hexacarbonyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol](/img/structure/B8261569.png)
![7-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one](/img/structure/B8261575.png)
![2,4,6-Trihydroxy-5-[1-(7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B8261578.png)
![Methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate](/img/structure/B8261582.png)
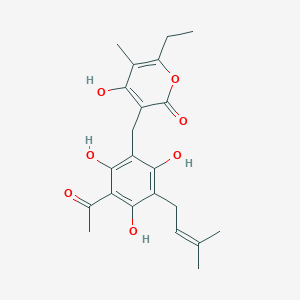
![4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B8261600.png)

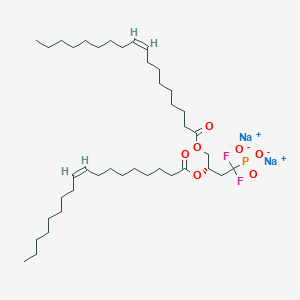
![Methyl 12-(1-hydroxyethyl)-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate](/img/structure/B8261615.png)
![1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)](/img/structure/B8261619.png)
![(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione](/img/structure/B8261627.png)
![2',7'-Difluoro-3',6'-dihydroxy-6-[2-[pyridin-2-ylmethyl(pyridin-3-ylmethyl)amino]ethylamino]spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B8261635.png)
